molecular formula C7H11N3O B13567098 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine

3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13567098
M. Wt: 153.18 g/mol
InChI Key: BNHCASCTRKEZDN-UHFFFAOYSA-N
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Description

3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H11N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine
  • 5-amino-pyrazoles
  • 3-methyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine is unique due to its cyclopropoxy group, which imparts distinct chemical and physical properties compared to other pyrazole derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-cyclopropyloxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C7H11N3O/c1-10-4-6(8)7(9-10)11-5-2-3-5/h4-5H,2-3,8H2,1H3

InChI Key

BNHCASCTRKEZDN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2CC2)N

Origin of Product

United States

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